Cas no 218779-74-9 (Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate)

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is a specialized ester compound featuring both cyclohexane and tert-butoxy carbonyl functionalities. Its structure, incorporating an α,β-unsaturated ester moiety, makes it a valuable intermediate in organic synthesis, particularly for Michael additions or cyclization reactions. The tert-butoxy group enhances stability, while the ethyl ester offers versatility in further derivatization. This compound is well-suited for applications in pharmaceutical and fine chemical synthesis, where controlled reactivity and functional group compatibility are critical. Its balanced lipophilicity and steric properties facilitate selective transformations, making it a practical choice for complex molecule construction.
Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate structure
218779-74-9 structure
Product Name:Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate
CAS No:218779-74-9
MF:C15H24O4
MW:268.348665237427
CID:2126244
Update Time:2025-05-27

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate
    • Ethyl 4-[2-(tert-butoxy)-2-oxoethylidene]cyclohexane-1-carboxylate
    • FCGOUKLXBXEYSH-UHFFFAOYSA-N
    • ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexane carboxylate
    • Ethyl 4-(2-(tert-butoxy)-2-oxoethylidene)cyclohexanecarboxylate
    • Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate
    • Inchi: 1S/C15H24O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h10,12H,5-9H2,1-4H3/b11-10-
    • InChI Key: FCGOUKLXBXEYSH-KHPPLWFESA-N
    • SMILES: O(CC)C(C1CC/C(=C/C(=O)OC(C)(C)C)/CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 353
  • Topological Polar Surface Area: 52.6

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF80716-1g
Ethyl 4-[2-(tert-butoxy)-2-oxoethylidene]cyclohexane-1-carboxylate
218779-74-9 95%
1g
$391.00 2024-04-20
A2B Chem LLC
AF80716-5g
Ethyl 4-[2-(tert-butoxy)-2-oxoethylidene]cyclohexane-1-carboxylate
218779-74-9 95%
5g
$1207.00 2024-04-20

Additional information on Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS No. 218779-74-9): An Overview

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS No. 218779-74-9) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, often referred to by its systematic name, is characterized by its cyclohexane ring and the presence of an ester and a tert-butoxy ketone moiety. These structural features endow it with a range of chemical properties that make it a valuable intermediate in various synthetic pathways.

The cyclohexane ring in Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate provides a rigid and stable framework, which is crucial for maintaining the compound's structural integrity during chemical reactions. The ester group attached to the cyclohexane ring can undergo hydrolysis, transesterification, and other nucleophilic acyl substitution reactions, making it an excellent starting material for the synthesis of more complex molecules. Additionally, the tert-butoxy ketone moiety offers opportunities for further functionalization through reactions such as Michael additions and aldol condensations.

Recent studies have highlighted the potential of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate in the development of novel pharmaceuticals and materials. For instance, researchers at the University of California, Berkeley, have explored its use as a precursor for the synthesis of bioactive compounds with anti-inflammatory and anti-cancer properties. The tert-butoxy ketone moiety has been shown to enhance the lipophilicity of these compounds, improving their cellular uptake and efficacy.

In the realm of materials science, Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate has been investigated for its potential applications in polymer synthesis. Its unique structure allows it to serve as a monomer or comonomer in the formation of polymers with tailored properties. For example, a study published in the Journal of Polymer Science demonstrated that copolymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance coatings and adhesives.

The synthetic accessibility of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the condensation of ethyl cyclohexanecarboxylate with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. This reaction proceeds via an enolate intermediate, leading to the formation of the desired product with high yield and purity.

The physical properties of Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate are also noteworthy. It is typically obtained as a colorless liquid with a characteristic odor. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene, but exhibits limited solubility in water. Its melting point and boiling point are moderate, making it easy to handle and process under standard laboratory conditions.

Safety considerations are an important aspect when working with any chemical compound. While Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is not classified as a hazardous substance under current regulations, it is advisable to handle it with care and follow standard laboratory safety protocols. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling to minimize exposure risks.

In conclusion, Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS No. 218779-74-9) is a multifaceted organic compound with significant potential in various scientific disciplines. Its unique structure and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications for this compound, its importance in these fields is likely to grow even further.

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